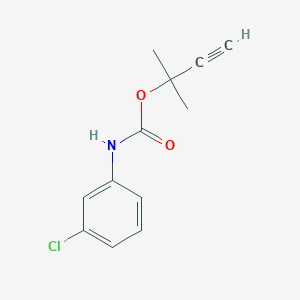![molecular formula C20H17BrN2O5 B11592539 6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11592539.png)
6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxolochromene core, substituted with amino, bromo, ethoxy, and methoxy groups, along with a carbonitrile functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile typically involves multi-step organic reactions. One common approach includes:
Formation of the dioxolochromene core: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution reactions: Introduction of the bromo, ethoxy, and methoxy groups can be carried out using electrophilic aromatic substitution reactions.
Amination and nitrile formation: The amino group can be introduced via nucleophilic substitution, while the nitrile group can be formed through a cyanation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have bioactive properties, making it useful in studying biological pathways and mechanisms.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathway modulation: It could influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-8-(3-bromo-5-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
- 6-amino-8-(3-ethoxy-5-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
Uniqueness
The unique combination of functional groups in 6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H17BrN2O5 |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
6-amino-8-(3-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
InChI |
InChI=1S/C20H17BrN2O5/c1-3-25-17-5-10(4-13(21)19(17)24-2)18-11-6-15-16(27-9-26-15)7-14(11)28-20(23)12(18)8-22/h4-7,18H,3,9,23H2,1-2H3 |
InChI Key |
YBBYJIGBVYGRKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11592457.png)
![(5Z)-5-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11592458.png)
![2-methoxy-N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]benzamide](/img/structure/B11592465.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11592466.png)
![(5Z)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11592478.png)

![prop-2-en-1-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11592502.png)
![{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate](/img/structure/B11592505.png)
![4-[4-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B11592507.png)
![2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11592510.png)
![ethyl 5-[3-(cyclohexylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B11592517.png)
![(5Z)-2-(3-methylphenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592527.png)
![(5Z)-2-(4-fluorophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592534.png)
![methyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11592541.png)
